molecular formula C13H27ClN2O3 B13417010 ethyl (3R)-3-[[[(2S)-1-amino-1-oxobutan-2-yl]amino]methyl]hexanoate;hydrochloride

ethyl (3R)-3-[[[(2S)-1-amino-1-oxobutan-2-yl]amino]methyl]hexanoate;hydrochloride

Cat. No.: B13417010
M. Wt: 294.82 g/mol
InChI Key: FMFFCPNGIRXYGA-DHXVBOOMSA-N
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Description

Ethyl (3R)-3-[[[(2S)-1-amino-1-oxobutan-2-yl]amino]methyl]hexanoate;hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an ester group, an amide linkage, and a hydrochloride salt. Its stereochemistry is defined by the (3R) and (2S) configurations, which play a crucial role in its biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3R)-3-[[[(2S)-1-amino-1-oxobutan-2-yl]amino]methyl]hexanoate;hydrochloride typically involves multiple steps, including esterification, amidation, and salt formation. The process begins with the esterification of a suitable carboxylic acid with ethanol under acidic conditions to form the ester. This is followed by the amidation reaction, where the ester reacts with an amine to form the amide linkage. The final step involves the formation of the hydrochloride salt by reacting the amide with hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to enhance the efficiency of the synthesis process. Purification steps, including crystallization and chromatography, are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ethyl (3R)-3-[[[(2S)-1-amino-1-oxobutan-2-yl]amino]methyl]hexanoate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl (3R)-3-[[[(2S)-1-amino-1-oxobutan-2-yl]amino]methyl]hexanoate;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (3R)-3-[[[(2S)-1-amino-1-oxobutan-2-yl]amino]methyl]hexanoate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The ester and amide groups facilitate its interaction with biological molecules, leading to various biochemical effects. The hydrochloride salt form enhances its solubility and stability, making it more effective in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (3R)-3-[[[(2S)-1-amino-1-oxobutan-2-yl]amino]methyl]pentanoate
  • Ethyl (3R)-3-[[[(2S)-1-amino-1-oxobutan-2-yl]amino]methyl]butanoate

Uniqueness

Ethyl (3R)-3-[[[(2S)-1-amino-1-oxobutan-2-yl]amino]methyl]hexanoate;hydrochloride is unique due to its specific stereochemistry and the presence of both ester and amide functional groups. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C13H27ClN2O3

Molecular Weight

294.82 g/mol

IUPAC Name

ethyl (3R)-3-[[[(2S)-1-amino-1-oxobutan-2-yl]amino]methyl]hexanoate;hydrochloride

InChI

InChI=1S/C13H26N2O3.ClH/c1-4-7-10(8-12(16)18-6-3)9-15-11(5-2)13(14)17;/h10-11,15H,4-9H2,1-3H3,(H2,14,17);1H/t10-,11+;/m1./s1

InChI Key

FMFFCPNGIRXYGA-DHXVBOOMSA-N

Isomeric SMILES

CCC[C@H](CC(=O)OCC)CN[C@@H](CC)C(=O)N.Cl

Canonical SMILES

CCCC(CC(=O)OCC)CNC(CC)C(=O)N.Cl

Origin of Product

United States

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